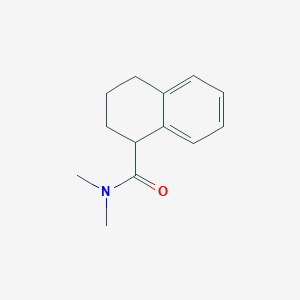
N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP has been widely studied for its potential use in scientific research due to its unique chemical structure and properties.
作用机制
N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide acts as a potent agonist of the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide has been found to increase the release of these neurotransmitters, leading to an increase in their activity and a corresponding increase in mood, energy, and cognitive function.
Biochemical and Physiological Effects:
N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide has been found to have a variety of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiratory rate. N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide has also been found to increase the release of several hormones, including cortisol, prolactin, and growth hormone. Additionally, N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide has been found to have a stimulant effect on the central nervous system, leading to an increase in mood, energy, and cognitive function.
实验室实验的优点和局限性
N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its potency, selectivity, and availability. N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide also has several limitations, including its potential for abuse and the lack of long-term safety data.
未来方向
There are several future directions for research on N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide, including investigating its potential as a therapeutic agent for neurological disorders, exploring its effects on the immune system, and studying its interactions with other drugs. Additionally, further research is needed to determine the long-term safety and potential for abuse of N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide.
合成方法
N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of benzylamine with 3-methyl-2-oxazoline to form N-benzyl-3-methyl-2-oxazoline. This intermediate is then reacted with 1,2-dibromoethane to form N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)ethanamine. Finally, the carboxylic acid derivative of this compound is synthesized by reacting it with chloroformic acid.
科学研究应用
N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide has been studied for its potential use in scientific research due to its unique chemical structure and properties. N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide has been found to have a variety of applications in neuroscience research, including studying the effects of drugs on the central nervous system, investigating the mechanisms of drug addiction, and exploring the potential use of N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide as a therapeutic agent for neurological disorders.
属性
IUPAC Name |
N-benzyl-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-10-14(18-21-12)15-8-5-9-19(15)16(20)17-11-13-6-3-2-4-7-13/h2-4,6-7,10,15H,5,8-9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVMXHQISLCJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)

![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)



![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)